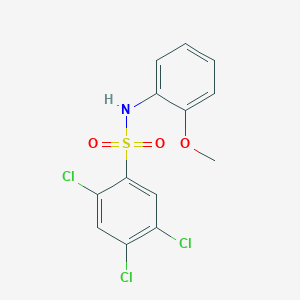
2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid ist eine organische Verbindung mit der Summenformel C13H10Cl3NO3S. Es ist ein Sulfonamid-Derivat, das durch das Vorhandensein von drei Chloratomen und einer Methoxygruppe gekennzeichnet ist, die an einen Benzolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid beinhaltet typischerweise die Reaktion von 2,4,5-Trichlorbenzolsulfonylchlorid mit 2-Methoxyanilin. Die Reaktion wird in Gegenwart einer Base, wie Pyridin oder Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung ähnliche Synthesewege beinhalten, jedoch mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu verbessern. Großanlagenreaktoren und kontinuierliche Fließsysteme können eingesetzt werden, um eine effiziente Produktion zu gewährleisten. Die Verwendung von Lösungsmitteln und Reagenzien wird sorgfältig gesteuert, um Abfall und Umweltauswirkungen zu minimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chloratome am Benzolring können durch Nucleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die Methoxygruppe kann unter starken oxidativen Bedingungen zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Sulfonamidgruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln wie Dimethylformamid (DMF) werden üblicherweise verwendet.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.
Oxidation: Bildung von hydroxylsubstituierten Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und entzündungshemmende Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann die Struktur natürlicher Substrate nachahmen, wodurch die Verbindung an Enzyme oder Rezeptoren binden kann. Diese Bindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4,5-Trichlor-N-(4-Methoxyphenyl)benzolsulfonamid
- 4-Chlor-N-(2,4,5-Trichlorphenyl)benzolsulfonamid
- 2,4,5-Trichlorphenoxyessigsäure
Eindeutigkeit
2,4,5-Trichlor-N-(2-Methoxyphenyl)benzolsulfonamid ist aufgrund der spezifischen Anordnung von Chloratomen und der Methoxygruppe am Benzolring einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für bestimmte Anwendungen wertvoll macht, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C13H10Cl3NO3S |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-12-5-3-2-4-11(12)17-21(18,19)13-7-9(15)8(14)6-10(13)16/h2-7,17H,1H3 |
InChI-Schlüssel |
XMAUTJPFCQTDOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















